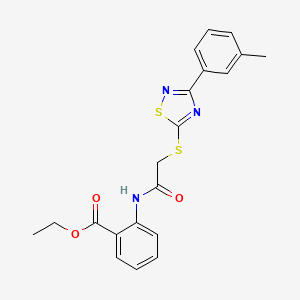
Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C20H19N3O3S2 and its molecular weight is 413.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
It is known that thiadiazole derivatives, which this compound is a part of, can cross cellular membranes due to their mesoionic nature and interact strongly with biological targets . This interaction can lead to various biological activities.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
Its predicted density is 1.47±0.1 g/cm3 , which may influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad spectrum of biological activities associated with thiadiazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.
生物活性
Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a complex organic compound featuring a thiadiazole ring, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is C20H19N3O3S2, with a molecular weight of 413.51 g/mol. The compound's structure includes a thiadiazole moiety, which is known for contributing to various biological activities.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-thiadiazole moiety exhibit significant antimicrobial activity. A review highlighted that derivatives of 2-amino-1,3,4-thiadiazole possess potent antibacterial and antifungal properties. Specifically, some derivatives demonstrated higher antimicrobial efficacy compared to standard drugs .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 18a | Salmonella typhi | 500 μg/disk |
| Compound 18b | E. coli | 500 μg/disk |
| Compound X | A. niger | Moderate activity |
| Compound Y | C. albicans | Low activity |
Anticancer Potential
The anticancer properties of thiadiazole derivatives have also been explored. Studies have shown that certain compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cellular pathways related to growth and survival .
The biological mechanisms underpinning the activity of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for microbial survival and cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors involved in cellular signaling pathways, leading to altered cellular responses.
- Oxidative Stress Induction : Some studies suggest that thiadiazole compounds can induce oxidative stress in target cells, contributing to their antimicrobial and anticancer effects.
Study on Antimicrobial Efficacy
In a recent study, a series of thiadiazole derivatives were tested against various bacterial strains. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced antimicrobial activity. For instance, the introduction of m-tolyl groups improved potency against resistant strains of bacteria.
Clinical Relevance
Clinical investigations into similar compounds have shown promising results in treating infections caused by resistant pathogens. These findings suggest that this compound could be developed further as a potential therapeutic agent.
特性
IUPAC Name |
ethyl 2-[[2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-3-26-19(25)15-9-4-5-10-16(15)21-17(24)12-27-20-22-18(23-28-20)14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVHPVQQJLCDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













